2-Hydroxy-6-(trifluoromethyl)isonicotinic acid

描述

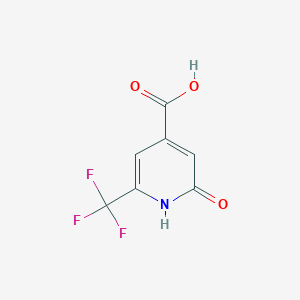

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid (4-pyridinecarboxylic acid) with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . The compound is characterized by a hydroxyl (-OH) group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring (Figure 1).

属性

IUPAC Name |

2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-3(6(13)14)2-5(12)11-4/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJDOWWJHSGCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chlorination of Citrazinic Acid to 2,6-Dichloroisonicotinic Acid

- Raw Material: Citrazinic acid (pyridine-2,6-diol derivative).

- Reagents: Tetramethylammonium chloride ((CH3)4NCl), triphosgene as chlorinating agent.

- Conditions: Reaction temperature maintained between 120–145°C.

- Molar Ratios: Citrazinic acid:tetramethylammonium chloride:triphosgene = 1:1.0–1.05:1.0–4.5.

- Outcome: Formation of 2,6-dichloroisonicotinic acid with high selectivity.

Directed Dechlorination to 2-Chloroisonicotinic Acid

- Reagents: Hydrazine hydrate as dechlorinating agent.

- Conditions: Reaction carried out at 45–65°C.

- Work-up: Excess hydrazine hydrate removed; brown residue dissolved in water, heated to 95–100°C; copper sulfate (CuSO4) added slowly to facilitate selective dechlorination.

- Outcome: Selective removal of chlorine at position 6, yielding 2-chloroisonicotinic acid.

Hydrolysis to 2-Hydroxy-6-(trifluoromethyl)isonicotinic Acid

- Reagents: Mixed acid solvents, typically sulfuric acid and nitric acid in a 4:1 volume ratio.

- Conditions: Hydrolysis of intermediates under controlled acidic conditions.

- Yield: Approximately 92.7% reported.

- Notes: Careful pH control is critical to prevent degradation of intermediates.

Alternative Synthetic Routes

- Starting from 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile , chlorination can be performed using tetramethylammonium chloride and triethylamine (1:2:1 molar ratio), achieving yields around 80.8%.

- Hydrogenolysis using 10% Pd/C catalyst with sodium acetate (1:2 molar ratio) can be employed for dehalogenation steps, yielding approximately 90.4%.

Reaction Conditions and Yields Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Molar Ratios | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Citrazinic acid, (CH3)4NCl, triphosgene | 120–145 | 1:1.0–1.05:1.0–4.5 | High | Formation of 2,6-dichloroisonicotinic acid |

| Directed Dechlorination | Hydrazine hydrate, CuSO4 | 45–65 / 95–100 | Not specified | High | Selective removal of chlorine at position 6 |

| Hydrolysis | Sulfuric acid:nitric acid (4:1 v/v) | Controlled acidic | Not specified | ~92.7 | Hydrolysis of intermediates |

| Chlorination of nitrile | Tetramethylammonium chloride, triethylamine | Not specified | 1:2:1 | ~80.8 | Alternative route from nitrile precursor |

| Hydrogenolysis (dehalogenation) | 10% Pd/C catalyst, sodium acetate | Not specified | 1:2 | ~90.4 | Used for dehalogenation |

Critical Analysis and Challenges

- Control of pH and reaction atmosphere is essential to prevent unwanted side reactions and degradation, especially during hydrolysis.

- Directed dechlorination requires precise temperature control and reagent addition to achieve regioselectivity.

- Chlorination steps may involve hazardous reagents like triphosgene, necessitating strict safety protocols.

- Yields vary depending on the purity of starting materials and reaction optimization but generally remain high (>80%).

Analytical Characterization Supporting Preparation

- Mass Spectrometry (MS): Electron ionization MS confirms molecular structure and substitution patterns.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR in deuterated solvents (e.g., DMSO-d6) distinguish trifluoromethyl and hydroxyl substitution sites.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (254 nm) quantify purity and monitor reaction progress.

化学反应分析

Types of Reactions: 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-oxo-6-(trifluoromethyl)isonicotinic acid.

Reduction: Formation of 2-hydroxy-6-(trifluoromethyl)pyridine derivatives.

Substitution: Formation of various substituted isonicotinic acid derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid may exhibit significant antimicrobial properties. The trifluoromethyl group enhances its lipophilicity, which could improve cell membrane penetration and interaction with intracellular targets. Preliminary studies suggest its potential as an anti-tuberculosis agent, highlighting the need for further investigation into its mechanisms of action and therapeutic applications .

Building Block for Pharmaceuticals

This compound serves as a crucial building block for synthesizing various pharmaceutical agents. It is particularly relevant in the development of compounds targeting diseases such as tuberculosis and other infectious diseases. The structural features of this compound allow for modifications that can lead to derivatives with enhanced biological activities.

Material Science

Development of Advanced Materials

In material science, this compound is utilized in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific interactions with other materials or substrates.

Biological Research

Enzyme Inhibition Studies

The compound has been employed in biological research to study enzyme inhibition and protein-ligand interactions. Understanding these interactions can provide insights into various biological processes and the potential therapeutic effects of the compound .

Case Studies

作用机制

The mechanism of action of 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property may contribute to its potential antimicrobial and antifungal activities by disrupting cellular processes in target organisms .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations

a) 2-Amino-6-(trifluoromethyl)nicotinic Acid (CAS 890302-02-0)

- Structure: Replaces the hydroxyl group with an amino (-NH₂) group.

- Impact: The amino group increases basicity and enables amide bond formation, expanding utility in peptide-mimetic drug candidates. However, reduced hydrogen-bonding capacity compared to -OH may alter target binding .

b) Ethyl 6-(trifluoromethyl)nicotinate (CAS 597532-36-0)

- Structure : Esterified carboxylic acid (-COOEt) instead of free carboxylic acid (-COOH).

- Impact : Higher lipophilicity improves membrane permeability, making it a prodrug candidate. Hydrolysis in vivo releases the active carboxylic acid form .

c) 2-Chloro-6-(trifluoromethyl)isonicotinic Acid (CAS 796090-23-8)

- Structure : Chlorine (-Cl) replaces the hydroxyl group.

- Useful as an intermediate for nucleophilic substitution reactions .

Positional Isomerism: Isonicotinic vs. Nicotinic Acid Derivatives

a) 2-Hydroxy-6-(trifluoromethyl)isonicotinic Acid

- Carboxylic Acid Position : 4-position (isonicotinic acid framework).

- Applications : Preferred in metal-organic frameworks (MOFs) due to spatial arrangement for coordinating metal ions .

b) 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid (CAS 191595-63-8)

Functional Group Replacements

a) 2-Hydroxy-6-(2-thienyl)isonicotinic Acid

- Structure : -CF₃ replaced with a thienyl (-C₄H₃S) group.

- Impact : The aromatic thienyl group enables π-π stacking interactions, beneficial in materials science. However, reduced metabolic stability compared to -CF₃ derivatives .

b) 2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic Acid

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Drug Design: The -CF₃ group in the target compound improves pharmacokinetics in kinase inhibitors compared to non-fluorinated analogs .

- MOF Synthesis : Isonicotinic acid derivatives exhibit superior coordination geometry for constructing porous materials over nicotinic acid isomers .

- Safety : Chlorinated analogs (e.g., 2-chloro derivatives) require stricter handling due to higher toxicity risks .

生物活性

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid is a derivative of nicotinic acid characterized by a hydroxyl group at the 2-position and a trifluoromethyl group at the 6-position. Its molecular formula is C₇H₄F₃NO₃, with a molecular weight of approximately 207.11 g/mol. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in treating tuberculosis (TB) and other microbial infections.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity, particularly against Mycobacterium tuberculosis, the causative agent of TB. The trifluoromethyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate cell membranes and interact with intracellular targets. This structural feature could be pivotal in developing new anti-TB agents, especially in light of rising antibiotic resistance .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with proteins and enzymes involved in metabolic pathways, potentially influencing their activity. Such interactions could lead to increased oxidative stress within bacterial cells, thereby enhancing its antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The hydroxyl group may facilitate hydrogen bonding with target biomolecules, while the trifluoromethyl group enhances hydrophobic interactions. Comparative studies with structurally similar compounds highlight this compound's potential as a more effective therapeutic agent against TB and other infections .

Data Table: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 | 0.85 |

| 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde | 944904-45-4 | 0.84 |

| Methyl 6-(trifluoromethyl)nicotinate | 221313-10-6 | 0.83 |

| Ethyl 6-(trifluoromethyl)nicotinate | 597532-36-0 | 0.81 |

| 5-Fluoro-2-hydroxynicotinic acid | 884494-83-1 | 0.79 |

This table illustrates the structural similarities between various compounds related to this compound, emphasizing its unique position within this chemical family.

Study on Antitubercular Activity

A focused investigation into the antitubercular properties of this compound demonstrated promising results. In vitro assays revealed that it significantly inhibited the growth of Mycobacterium tuberculosis strains resistant to standard treatments. The study employed a range of concentrations to determine the minimum inhibitory concentration (MIC), showcasing the compound's potential as an alternative or adjunct therapy for TB .

Cytotoxicity Assessments

Further research evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings indicated that this compound exhibited selective cytotoxicity, sparing normal cells while effectively reducing viability in cancerous cells. This property suggests potential applications in oncology, warranting further exploration into its mechanisms and efficacy .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid, and how do reaction conditions influence yield?

- Synthesis typically involves functionalization of the pyridine ring via trifluoromethylation and hydroxylation. Key steps include halogen exchange (e.g., using CF₃ sources like trifluoromethyl copper complexes) and subsequent hydrolysis. Reaction optimization in phosphate buffer (pH 7.5, 35°C) has been shown to enhance nitrilase-catalyzed transformations in related isonicotinic acid derivatives . Precise control of stoichiometry and temperature is critical to minimize side reactions with strong oxidants, as noted in safety data .

Q. How can researchers characterize the purity and structural integrity of this compound?

- High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended for purity assessment. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural features, particularly the trifluoromethyl (-CF₃) and hydroxyl (-OH) groups. Crystallography or X-ray diffraction may resolve ambiguities in tautomeric forms, as seen in studies of similar fluorinated pyridinecarboxylic acids .

Q. What safety protocols are essential when handling this compound?

- The compound poses risks of skin/eye irritation and respiratory toxicity. Use fume hoods, nitrile gloves, and protective eyewear. Avoid dust generation; store in ventilated areas away from oxidizers. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?

- Stability studies should employ kinetic modeling and spectroscopic monitoring (e.g., FTIR for carboxylate group changes). Conflicting reports may arise from differences in buffer systems (e.g., phosphate vs. acetate buffers) or trace metal contaminants. Systematic testing under controlled conditions (25–50°C, pH 4–9) is advised, referencing methodologies from metal-organic framework (MOF) studies where carboxylate stability is critical .

Q. What strategies optimize catalytic efficiency in derivatives of this compound for biological applications?

- Modify the hydroxyl group via esterification or amidation to enhance bioavailability. For example, cation-exchange resins (e.g., Amberlyst-15) facilitate esterification under mild conditions, as demonstrated in isonicotinic hydrazide synthesis . Alternatively, explore enzymatic catalysis using nitrilases (e.g., Nocardia globerula NHB-2) for stereoselective modifications .

Q. How does the trifluoromethyl group influence interactions with biological targets compared to non-fluorinated analogs?

- The -CF₃ group increases lipophilicity and metabolic stability, potentially enhancing binding to hydrophobic enzyme pockets. Comparative studies using radiolabeled analogs (e.g., ¹⁸F or ¹⁹F NMR) can map binding affinities. For example, fluorinated pyridine derivatives have shown improved inhibition of nicotinic receptors in preclinical models .

Q. What experimental designs address low yields in multi-step syntheses of this compound?

- Implement design of experiments (DoE) to identify critical variables (e.g., reagent ratios, solvent polarity). Flow chemistry may improve intermediate isolation, reducing degradation. Parallel microscale reactions (e.g., using HTE platforms) can rapidly screen conditions, as applied in related nicotinic acid syntheses .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound?

- Variability may stem from cell line specificity (e.g., HepG2 vs. HEK-293), assay endpoints (MTT vs. LDH), or impurity profiles (e.g., residual metal catalysts). Replicate experiments with third-party validation (e.g., NIST-certified standards) and orthogonal assays (e.g., apoptosis markers) are recommended .

Methodological Resources

- Synthetic Protocols : Refer to cation-exchange resin-mediated esterification and nitrilase-catalyzed biotransformation .

- Analytical Tools : Use LC-MS (Q-TOF systems) for high-resolution purity checks and ¹⁹F NMR for structural confirmation .

- Safety Guidelines : Follow OSHA-compliant protocols for fluorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。